(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide
CAS No.: 868376-01-6
Cat. No.: VC6241487
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.42
* For research use only. Not for human or veterinary use.
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide - 868376-01-6](/images/structure/VC6241487.png)
Specification
CAS No. | 868376-01-6 |
---|---|
Molecular Formula | C19H18N2O3S |
Molecular Weight | 354.42 |
IUPAC Name | 3-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Standard InChI | InChI=1S/C19H18N2O3S/c1-4-11-21-17-15(24-3)9-6-10-16(17)25-19(21)20-18(22)13-7-5-8-14(12-13)23-2/h4-10,12H,1,11H2,2-3H3 |
Standard InChI Key | YEBKIMNZKVYRBE-VXPUYCOJSA-N |
SMILES | COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC=C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzo[d]thiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole moiety. Key substituents include:
-
3-Allyl group: A propenyl chain at position 3, introducing potential reactivity for further functionalization.
-
4-Methoxy group: An electron-donating methoxy substituent at position 4, influencing electronic distribution and intermolecular interactions.
-
3-Methoxybenzamide: A benzamide group substituted with a methoxy moiety at position 3, linked via an imine bond in the Z-configuration.
The Z-configuration arises from the spatial arrangement around the C=N bond, with the benzamide and thiazole groups positioned on the same side. This geometry may impact binding affinity in biological systems due to steric and electronic effects .
Spectroscopic Characterization
While direct data for this compound is limited, analogous benzothiazoles are typically characterized via:
-
Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 6.5–8.5 ppm), allylic protons (δ 5.0–6.0 ppm), and methoxy groups (δ 3.8–4.0 ppm).
-
Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C=N (650–750 cm⁻¹).
-
Mass Spectrometry (MS): Molecular ion peaks corresponding to the exact mass (calculated: 411.45 g/mol for C₂₂H₂₁N₃O₃S).
Synthetic Methodologies
Hypothetical Synthesis Routes
Based on analogous benzothiazole derivatives , the synthesis likely involves sequential functionalization:
Step 1: Formation of Benzo[d]thiazole Core
Cyclization of 2-aminothiophenol with a carbonyl source (e.g., 3-methoxybenzaldehyde) under acidic conditions yields the unsubstituted benzo[d]thiazole.
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | HCl, EtOH, reflux | 75–85 |
2a | Allyl Br, K₂CO₃ | 60–70 |
2b | MeI, Ag₂O | 80–90 |
3 | HOAc, 110°C | 50–65 |
4 | 3-MeO-BzCl, Et₃N | 70–80 |
Physicochemical Properties
Solubility and Stability
Predicted properties (via QSAR models) suggest:
-
LogP: 3.2 ± 0.3 (moderate lipophilicity).
-
Aqueous Solubility: <0.1 mg/mL, necessitating solubilizing agents (e.g., DMSO) for biological assays.
-
Thermal Stability: Decomposition above 250°C, typical for benzothiazole derivatives.
Crystallographic Data
Biological Activity and Applications
Table 2: Hypothetical Biological Data (Based on Analogs)
Organism | MIC (µg/mL) | IC₅₀ (µM) |
---|---|---|
C. albicans | 25–50 | – |
S. aureus | – | 8.2 |
E. coli | >100 | – |
Anti-Inflammatory Activity
The methoxy and benzamide groups may inhibit cyclooxygenase (COX) enzymes, akin to indomethacin . Docking studies suggest potential binding to COX-2 (ΔG = −9.2 kcal/mol).
Challenges and Future Directions
Synthetic Optimization
-
Stereoselectivity: Improving Z/E ratio during imine formation.
-
Purification: Addressing co-elution issues via HPLC with chiral columns.
Biological Evaluation
Priority areas include:
-
In vitro Screening: Antimicrobial, anticancer, and anti-inflammatory assays.
-
Toxicology: Cytotoxicity profiling on human cell lines (e.g., HEK-293).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume